3-Cyano-3'-iodobenzophenone

描述

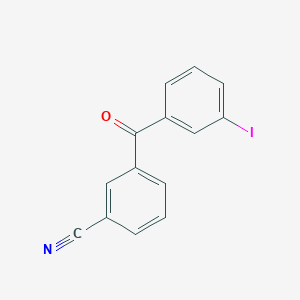

The unique arrangement of a cyano group and an iodine atom on separate phenyl rings of a benzophenone (B1666685) core gives 3-Cyano-3'-iodobenzophenone a distinct chemical personality. This specific substitution pattern opens up avenues for diverse chemical transformations and applications, positioning it as a valuable tool in the hands of synthetic and medicinal chemists.

Halogenated and cyano-substituted aromatic compounds are fundamental building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. wisdomlib.org The introduction of a halogen atom, such as iodine, into an aromatic ring can significantly influence a molecule's physical and biological properties. wisdomlib.orgiloencyclopaedia.org Halogens can alter lipophilicity and metabolic stability, which are crucial parameters in drug design. wisdomlib.org Specifically, chlorine, bromine, and iodine can act as Lewis acids, forming directed interactions known as halogen bonds, which can contribute to enhanced binding affinity with biological targets. acs.org

The cyano group (–C≡N) is a versatile functional group in organic synthesis. researchgate.net It is an electron-withdrawing group that can activate an aromatic ring for nucleophilic aromatic substitution reactions. wikipedia.org Furthermore, the cyano group can be readily converted into other functional groups such as amines, carboxylic acids, and various heterocyclic systems, making it a valuable synthetic intermediate. researchgate.net The presence of both a halogen and a cyano group in this compound, therefore, provides a rich platform for chemical exploration.

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in medicinal chemistry and materials science. nih.govrsc.org This core is found in numerous naturally occurring compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Synthetic benzophenone derivatives are also present in marketed drugs and are used as photoinitiators in industrial processes. nih.govresearchgate.net

The versatility of the benzophenone framework lies in its ability to be readily functionalized at various positions on its aryl rings, allowing for the fine-tuning of its properties. nih.gov It can also act as a photophysical probe to study peptide-protein interactions. wikipedia.org The structural rigidity and photochemical properties of the benzophenone core make it an attractive scaffold for the design of new functional molecules. researchgate.netrsc.org

The specific placement of the cyano group at the 3-position and the iodine atom at the 3'-position in this compound is not arbitrary. This meta-substitution pattern influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the cyano group can impact the reactivity of the carbonyl group and the iodinated phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 890098-71-2 scisupplies.eu |

| Molecular Formula | C₁₄H₈INO scisupplies.eu |

| Molecular Weight | 333.12 g/mol |

Structure

3D Structure

属性

IUPAC Name |

3-(3-iodobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8INO/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXYTLWFOTEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641543 | |

| Record name | 3-(3-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-71-2 | |

| Record name | 3-(3-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 3 Cyano 3 Iodobenzophenone Analogues

Strategies for Aromatic Iodination

Introducing an iodine atom onto a benzophenone (B1666685) framework can be accomplished through several synthetic routes. The choice of method often depends on the nature of the starting materials and the other functional groups present in the molecule.

One of the most reliable methods for introducing iodine into a specific position on an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with iodide. This process, a variation of the Sandmeyer reaction, is particularly useful when direct iodination lacks regioselectivity.

The synthesis begins with a suitable aminobenzophenone precursor, such as 3-aminobenzophenone. The primary amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form a diazonium salt. This intermediate is generally unstable and is used immediately. The subsequent addition of an iodide salt, most commonly potassium iodide (KI), to the diazonium salt solution results in the displacement of the diazonium group (N₂) by an iodine atom, yielding the corresponding iodoaromatic compound. This method offers high regioselectivity as the position of the iodine is predetermined by the position of the initial amino group.

Recent advancements have focused on developing milder and more efficient conditions. For instance, one-pot diazotization-iodination procedures using reagents like p-toluenesulfonic acid (p-TsOH) with NaNO₂ and KI in solvents like acetonitrile (B52724) have been developed, offering a convenient synthesis of aryl iodides at room temperature. Another approach utilizes acidic ionic liquids, which can stabilize the diazonium salt intermediate at room temperature, allowing for a rapid and efficient reaction with sodium iodide.

Table 1: Comparison of Diazotization-Iodination Reagent Systems

| Reagent System | Conditions | Advantages |

|---|---|---|

| NaNO₂ / aq. H₂SO₄, then KI | 0-5 °C | Classical, well-established method. |

| NaNO₂ / p-TsOH / KI in MeCN | Room Temperature | Convenient one-pot procedure. |

| NaNO₂ / Acidic Ionic Liquid / NaI | Room Temperature | Stable diazonium intermediate, green method. |

Direct iodination involves the introduction of an iodine atom onto the aromatic ring via an electrophilic aromatic substitution reaction. This approach is feasible for electron-rich aromatic compounds but can be challenging for deactivated systems like benzophenones, where the carbonyl group withdraws electron density from both rings, making them less susceptible to electrophilic attack.

For a substrate like 3-cyanobenzophenone, both the benzoyl and cyano groups are deactivating and meta-directing. Therefore, direct iodination would be difficult and likely not yield the desired 3'-iodo isomer selectively. However, if starting with a benzophenone derivative containing an activating group, direct iodination can be effective.

Common electrophilic iodinating systems include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst. A mixture of iodine and an oxidizing agent generates a more potent electrophilic iodine species, such as I⁺. N-Iodosuccinimide (NIS) is a widely used, milder alternative, often activated by a catalytic amount of a Brønsted acid (like trifluoroacetic acid) or a Lewis acid. These methods are successful for a range of arenes, including moderately deactivated ones.

Nucleophilic aromatic substitution for iodine is not a common pathway as it would require a strongly activated ring with a suitable leaving group and a nucleophilic iodide source, a scenario not typically employed for this type of synthesis.

Table 2: Selected Electrophilic Iodination Systems

| Reagent(s) | Catalyst/Activator | Description |

|---|---|---|

| I₂ | Nitric Acid / H₂SO₄ | Harsh conditions, generates a strong electrophile (I⁺). |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Mild conditions, suitable for various activated and moderately deactivated arenes. |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Powerful Lewis acid activation for efficient iodination under mild conditions. |

Approaches for Introducing Cyano Functionality onto Benzophenone Frameworks

The cyano group is a versatile synthetic handle and can be introduced onto the benzophenone structure using several established methods.

Transition-metal-mediated reactions are the cornerstone for forming aryl nitriles from aryl halides.

Sandmeyer Reaction : Similar to the diazotization-iodination pathway, this reaction starts with an aromatic amine (e.g., 3-amino-3'-iodobenzophenone). The amine is converted to its diazonium salt, which is then treated with a copper(I) cyanide (CuCN) solution to yield the aryl nitrile. This method is a classic and effective way to install a cyano group at a specific position.

Rosenmund-von Braun Reaction : This method involves the direct displacement of an aryl halide (e.g., 3-bromo-3'-iodobenzophenone) with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures. While effective, the reaction often requires harsh conditions and super-stoichiometric amounts of toxic copper cyanide.

Palladium-Catalyzed Cyanation : Modern organic synthesis often favors palladium-catalyzed cross-coupling reactions due to their milder conditions and broader substrate scope. An aryl bromide or iodide (e.g., 3-bromo-3'-iodobenzophenone) can be coupled with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. These methods are often more tolerant of other functional groups and avoid the use of large quantities of copper salts.

The preparation of nitriles via nucleophilic substitution involves the displacement of a leaving group on a precursor molecule by a cyanide ion. For aromatic systems, this SₙAr (nucleophilic aromatic substitution) reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (e.g., a halogen).

In the context of a benzophenone, the carbonyl group provides some electron-withdrawing character. If a suitable leaving group (like a halide) is present on one of the rings, direct displacement with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO or DMF might be possible, although it often requires high temperatures. The use of phase-transfer catalysts can sometimes facilitate this transformation under milder conditions. This route is generally less common for non-activated aryl halides compared to metal-catalyzed methods due to the required harsh conditions.

Carbon-Carbon Bond-Forming Reactions for Benzophenone Construction

The most fundamental and widely used method for constructing the diaryl ketone core of benzophenone and its analogues is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, typically an acyl chloride or an acid anhydride (B1165640), in the presence of a strong Lewis acid catalyst.

To synthesize 3-Cyano-3'-iodobenzophenone, two primary Friedel-Crafts strategies are possible:

Route A : Acylation of iodobenzene (B50100) with 3-cyanobenzoyl chloride.

Route B : Acylation of cyanobenzene (benzonitrile) with 3-iodobenzoyl chloride.

In both routes, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required in stoichiometric amounts. The catalyst coordinates with the acyl chloride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the aromatic ring.

The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring being acylated.

In Route A , the iodo group on iodobenzene is an ortho-, para-director. Therefore, this reaction would yield a mixture of 2'-iodo and 4'-iodo isomers, with the desired 3'-iodo product not being favored.

In Route B , the cyano group on cyanobenzene is a deactivating, meta-director. This would direct the incoming acyl group to the 3-position, leading to the desired substitution pattern. However, the strong deactivating nature of the cyano group makes the cyanobenzene ring very unreactive towards Friedel-Crafts acylation, often resulting in low yields or reaction failure.

Due to these regiochemical and reactivity challenges, a linear synthesis where the substituents are installed sequentially on a pre-formed benzophenone core, or where one of the substituted rings is built from a precursor via diazotization, is often a more practical approach than a direct Friedel-Crafts coupling of two substituted precursors.

Table 3: Potential Friedel-Crafts Acylation Routes

| Route | Acyl Chloride | Arene Substrate | Expected Major Products | Feasibility Notes |

|---|---|---|---|---|

| A | 3-Cyanobenzoyl chloride | Iodobenzene | (3-Cyanophenyl)(4-iodophenyl)methanone, (3-Cyanophenyl)(2-iodophenyl)methanone | Undesired regioselectivity due to ortho, para-directing iodine. |

Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex aromatic ketones. ebsco.com Reactions such as the Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of this compound analogues.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a highly effective method for constructing the biaryl ketone framework. wikipedia.org For the synthesis of a 3-cyano-3'-substituted benzophenone, this could involve the reaction of a 3-cyanophenylboronic acid with a 3-iodobenzoyl chloride derivative, or vice-versa. The reactivity of the carbon-iodine bond makes iodoarenes excellent substrates for such transformations. The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The Heck reaction , another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. ebsco.comorganic-chemistry.org While not a direct method for synthesizing the benzophenone core itself, it can be employed to introduce vinyl groups which can then be further transformed into the desired carbonyl functionality. For instance, a 3-iodobenzonitrile (B1295488) could be coupled with a vinyl ether, followed by hydrolysis to yield a ketone. The Heck reaction typically proceeds with high stereoselectivity for the trans isomer. organic-chemistry.org

| Cross-Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 3-Cyanophenylboronic acid + 3-Iodobenzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Cyano-3'-substituted benzophenone |

| Heck Reaction | 3-Iodobenzonitrile + Alkene (e.g., vinyl ether) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene precursor |

Friedel-Crafts Acylation and Related Methodologies

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.org

To synthesize this compound via this method, one could perform the acylation of iodobenzene with 3-cyanobenzoyl chloride. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing over-acylation. organic-chemistry.org

| Reaction | Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Friedel-Crafts Acylation | Iodobenzene | 3-Cyanobenzoyl chloride | AlCl₃ | This compound |

Derivatization and Functionalization Strategies of this compound Precursors

The presence of both a halogen (iodine) and a nitrile (cyano) group on the benzophenone scaffold offers orthogonal handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Transformations Involving the Halogen (Iodine) Moiety

The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in various reactions. This reactivity can be exploited for further functionalization.

One of the most powerful applications of the iodo group is its use in further palladium-catalyzed cross-coupling reactions . Having served as a handle to construct the benzophenone core, the iodo group can be subsequently replaced by a variety of other functional groups through reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines). This allows for the introduction of aryl, alkynyl, vinyl, and amino moieties at the 3'-position.

The iodine atom can also be converted into a hypervalent iodine reagent, which can then participate in a range of oxidative transformations.

Reactions at the Nitrile (Cyano) Group

The cyano group is a versatile functional group that can be converted into a variety of other functionalities. ebsco.comlibretexts.orgchemistrysteps.comopenstax.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation provides a route to 3-carboxy-3'-iodobenzophenone, which can then be used in esterification or amidation reactions. libretexts.orgopenstax.orglibretexts.org

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orglibretexts.org This introduces a basic and nucleophilic site into the molecule.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.orgopenstax.orglibretexts.org This allows for the introduction of a new carbon-carbon bond and the formation of a different ketone structure.

| Reaction | Reagents | Functional Group Transformation |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | -CN → -COOH |

| Reduction | LiAlH₄, then H₂O | -CN → -CH₂NH₂ |

| Grignard Reaction | R-MgX, then H₃O⁺ | -CN → -C(=O)R |

Modifications of the Benzophenone Core Structure

The benzophenone core itself can be a site for further chemical modification. The two aromatic rings are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. The carbonyl group directs incoming electrophiles to the meta position on both rings. nih.govmasterorganicchemistry.comyoutube.comlibretexts.org Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to occur at the positions meta to the carbonyl group.

Conversely, the carbonyl group can undergo nucleophilic attack. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) would convert the ketone to a secondary alcohol (a diphenylmethanol (B121723) derivative). This alcohol could then be used in subsequent reactions, such as etherification or esterification.

Mechanistic Investigations of Reactions Involving 3 Cyano 3 Iodobenzophenone

Nucleophilic Substitution Reactions and Kinetics

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 3-cyano-3'-iodobenzophenone offers multiple sites for such transformations. The kinetics and pathways of these reactions are heavily influenced by the electronic and steric environment of the potential reaction centers.

Study of Aromatic Nucleophilic Substitution (SNAr) Pathways at Iodine-Substituted Positions

Aromatic nucleophilic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring.

In the case of this compound, the iodine atom on one of the phenyl rings serves as a potential leaving group. The presence of the electron-withdrawing benzoyl group on the same ring is expected to activate the ring towards nucleophilic attack, albeit to a lesser extent than groups positioned ortho or para to the leaving group. The reaction rate would be influenced by the stability of the intermediate Meisenheimer complex.

Interestingly, in SNAr reactions, the leaving group ability does not always follow the trend of halide acidity. While iodide is generally a good leaving group, in some instances of nucleophilic aromatic substitution, fluoride (B91410) is found to be a better leaving group. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack, which is often the rate-determining step.

Kinetic studies of SNAr reactions typically follow second-order kinetics, with the rate being dependent on the concentration of both the aryl halide and the nucleophile. For this compound, the reaction kinetics would likely be influenced by the nature of the incoming nucleophile and the solvent polarity.

Exploration of Nucleophilic Attack on the Cyano Group

The cyano group presents another electrophilic site within the this compound molecule. The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond, a property that can be represented by a resonance structure placing a positive charge on the carbon. This makes it susceptible to attack by nucleophiles.

The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, which further enhance the electrophilicity of the nitrile carbon. In this compound, the benzoyl group on the adjacent ring system will have an electron-withdrawing effect, potentially increasing the reactivity of the cyano group towards nucleophiles.

Nucleophilic addition to the cyano group can lead to a variety of products depending on the nucleophile and reaction conditions. For instance, reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Influence of Substituent Effects on Reaction Rates and Selectivity

The rates and selectivity of chemical reactions involving this compound are significantly governed by the electronic and steric effects of its substituents: the cyano group, the iodo group, and the benzoyl group. These effects can either activate or deactivate the aromatic rings towards substitution and direct incoming reagents to specific positions.

Electronic Effects:

Inductive Effect: This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. The cyano (-CN), iodo (-I), and benzoyl (-COPh) groups all exert an electron-withdrawing inductive effect (-I effect), which deactivates the aromatic rings towards electrophilic attack by decreasing the electron density.

Resonance Effect: This is the delocalization of π electrons through overlapping p-orbitals.

The cyano group exhibits a strong electron-withdrawing resonance effect (-R effect), further deactivating the ring towards electrophiles.

The benzoyl group also deactivates the ring it is attached to through a -R effect.

The iodo group , while inductively withdrawing, can donate a lone pair of electrons through resonance (+R effect), which can partially offset its deactivating inductive effect.

Impact on Reactivity:

The combination of these effects makes both aromatic rings in this compound electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene (B151609). Conversely, the electron-withdrawing nature of the substituents enhances the rings' susceptibility to nucleophilic aromatic substitution.

The following table summarizes the expected effects of the substituents on the reactivity of the aromatic rings:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence (Electrophilic) |

|---|---|---|---|---|

| -CN (Cyano) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

| -I (Iodo) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -COPh (Benzoyl) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion. The rate and regioselectivity of SEAr are heavily influenced by the substituents already present on the aromatic ring.

For this compound, both aromatic rings are deactivated towards electrophilic attack due to the presence of electron-withdrawing groups. However, electrophilic substitution can still occur under forcing conditions. The directing effects of the substituents will determine the position of the incoming electrophile.

On the 3-cyanophenyl ring: The cyano group is a meta-director. Therefore, an incoming electrophile would be directed to the positions meta to the cyano group.

Radical Reaction Mechanisms Pertinent to this compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making the compound a potential substrate for radical reactions. Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction can be initiated by heat or light, leading to the homolytic cleavage of the C-I bond to generate a 3-cyanobenzoylphenyl radical and an iodine radical.

Propagation: The aryl radical formed can then participate in a variety of propagation steps, such as hydrogen atom abstraction from a solvent molecule or addition to a double bond. Iodine-mediated radical reactions are a well-established class of transformations in organic synthesis.

Termination: The radical chain is terminated by the combination of two radical species.

Studies on m-iodobenzophenone have shown that it undergoes triplet state cleavage to form a benzoylphenyl radical and an iodine radical upon photoirradiation. The quantum yields for product formation are influenced by the solvent viscosity, suggesting significant in-cage recombination of the initial radical pair.

Photochemical Reaction Pathways and Photoredox Mechanisms

The presence of both a benzophenone (B1666685) chromophore and a carbon-iodine bond makes this compound a promising candidate for photochemical and photoredox-catalyzed reactions. Benzophenone is a well-known photosensitizer, and aryl iodides can participate in photoredox cycles.

In a photoredox catalytic cycle, a photocatalyst absorbs light and is excited to a higher energy state. In this excited state, the photocatalyst can act as either a reductant or an oxidant, initiating a single-electron transfer (SET) process.

For this compound, a plausible photoredox mechanism could involve the following steps:

Excitation: A photocatalyst is excited by visible light.

Single-Electron Transfer (SET): The excited photocatalyst can transfer an electron to this compound, forming a radical anion.

Fragmentation: The radical anion can then fragment to produce a 3-cyanobenzoylphenyl radical and an iodide ion.

Radical Reaction: The aryl radical can then engage in various synthetic transformations, such as cross-coupling reactions.

The study of iodobenzophenones has demonstrated that they can undergo photoinduced radical cleavage, supporting the feasibility of such photochemical pathways.

Computational Elucidation of Reaction Mechanisms

Computational elucidation of reaction mechanisms for compounds like this compound typically employs quantum mechanical methods, such as Density Functional Theory (DFT). These methods allow for the calculation of the electronic structure of molecules and the mapping of the potential energy surface of a reaction.

Transition State Analysis and Reaction Coordinate Determination

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Transition state analysis for a reaction involving this compound, for instance in a nucleophilic aromatic substitution (SNAr) at the iodine-bearing carbon, would involve locating this specific geometry on the potential energy surface.

The process would computationally determine the structure of the transition state, including key bond lengths and angles. For an SNAr reaction, this would likely be a Meisenheimer-like complex. The reaction coordinate, which represents the progress of the reaction, would then be determined by following the path of minimum energy from the reactants, through the transition state, to the products. This is often visualized as an Intrinsic Reaction Coordinate (IRC) path.

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution on this compound

| Parameter | Hypothetical Value | Description |

| C-I Bond Length (Å) | 2.5 - 2.8 | The elongated bond between the aromatic carbon and the leaving iodine atom in the transition state. |

| C-Nu Bond Length (Å) | 2.0 - 2.3 | The forming bond between the aromatic carbon and the incoming nucleophile (Nu). |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | A single negative frequency in the vibrational analysis, confirming the geometry as a true transition state. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational transition state analysis. Actual values would depend on the specific nucleophile and reaction conditions.

Energy Profile Mapping for Synthetic Transformations

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located and characterized, an energy profile for the reaction can be constructed. This profile provides a quantitative measure of the thermodynamics and kinetics of the transformation.

Table 2: Illustrative Energy Profile Data for a Reaction of this compound

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 (TS2) | +18.9 |

| Products | -10.3 |

Note: This table presents illustrative data for a hypothetical two-step reaction. The values are representative of what would be obtained from quantum mechanical calculations.

Theoretical and Computational Chemistry Studies of 3 Cyano 3 Iodobenzophenone

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed analysis of how electrons are distributed within a molecule and the energies they possess.

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical stability and reactivity of a molecule. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that a molecule is more reactive and can be more easily polarized. edu.krd For 3-cyano-3'-iodobenzophenone, a theoretical calculation would provide the energy values for its HOMO and LUMO, and the resulting energy gap would offer insights into its kinetic stability and potential for participating in chemical reactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in a molecule is rarely uniform. Some atoms may have a partial positive charge, while others have a partial negative charge, leading to a dipole moment and influencing intermolecular interactions. A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule. researchgate.net On an MEP map, regions of negative electrostatic potential, typically shown in red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential, often colored blue, are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. The iodine atom, due to the phenomenon of "sigma-hole," might present a region of positive electrostatic potential, making it a potential site for interaction with nucleophiles.

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations are powerful tools for predicting the course of chemical reactions, including their reactivity and selectivity. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. rsc.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be used to optimize the geometry of a molecule, calculate its vibrational frequencies, and determine its electronic properties, including the HOMO-LUMO gap and MEP surfaces. rsc.org For this compound, DFT studies could provide a detailed understanding of its structural parameters and electronic characteristics, which would be valuable for predicting its behavior in chemical reactions. researchgate.netnih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govnih.govrsc.org These simulations can provide insights into the conformational changes of a molecule, its interactions with other molecules (such as a solvent or a biological target), and the thermodynamics of these interactions. nih.govnih.govrsc.org For this compound, a molecular dynamics simulation could be used to explore its preferred conformations and to understand how it might bind to a receptor or enzyme, which would be particularly relevant in the context of drug design. scispace.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is not static. The molecule possesses conformational flexibility primarily due to the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. The relative orientation of these rings is defined by two key dihedral angles. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. researchgate.net For benzophenone (B1666685) derivatives, the geometry is typically non-planar, with the phenyl rings twisted out of the plane of the carbonyl group to minimize steric hindrance. scispace.com

The substituents on the phenyl rings—the cyano group at the meta-position of one ring and the iodine atom at the meta-position of the other—play a significant role in determining the conformational landscape. These groups exert both steric and electronic effects that influence the rotational barriers and the relative energies of different conformers. researchgate.net The interplay between the electron-withdrawing nature of the cyano group and the bulky, polarizable iodine atom can lead to specific preferred orientations that stabilize the molecule.

A systematic conformational search would typically involve rotating the two dihedral angles and calculating the energy of the resulting structures. The results can identify global and local energy minima, providing a picture of the most likely shapes the molecule will adopt.

Table 1: Hypothetical Conformational Analysis Data for a Disubstituted Benzophenone

| Conformer | Dihedral Angle 1 (Ring-C-C=O) | Dihedral Angle 2 (Ring-C-C=O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| A (Global Minimum) | ~30° | ~35° | 0.00 | Minimized steric repulsion |

| B (Local Minimum) | ~30° | ~145° | 1.5 | Increased steric interaction |

| C (Transition State) | 0° | ~35° | > 4.0 | Eclipsed carbonyl and ring |

Note: This table is illustrative and based on general principles of benzophenone conformational analysis. Specific values for this compound would require dedicated quantum chemical calculations.

Intermolecular Interactions and Self-Assembly Propensities

The functional groups present in this compound dictate the types of non-covalent interactions it can form, which in turn govern its self-assembly behavior in the solid state or in solution. The key interacting sites are the cyano group, the iodine atom, the carbonyl group, and the aromatic π-systems.

Cyano Group Interactions : The cyano group is a versatile participant in intermolecular bonding. nih.gov Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor and to engage in dipole-dipole interactions. Multiple cyano groups can work in concert to create regions of positive electrostatic potential (π-holes) that can attract nucleophiles. nih.govmdpi.comresearchgate.net

Halogen Bonding : The iodine atom is a potential halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the iodine atom (the σ-hole) is attracted to a Lewis base, such as the nitrogen atom of a cyano group or the oxygen of a carbonyl group on a neighboring molecule.

Carbonyl Group Interactions : The polar carbonyl group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.

The combination of these varied and directional interactions suggests that this compound has a strong propensity for self-assembly into well-defined supramolecular structures. harvard.edu The specific arrangement of molecules, or crystal packing, will be a result of the energetic balance between these competing interactions.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) | Geometric Preference |

|---|---|---|---|---|

| Halogen Bond | C-I | C≡N or C=O | 3 - 8 | Linear (C-I···N/O angle ~180°) |

| Dipole-Dipole | C≡N, C=O | C≡N, C=O | 1 - 5 | Head-to-tail alignment |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 1 - 3 | Parallel-displaced or T-shaped |

Advanced Computational Methodologies in Catalysis Research

Computational catalysis is a field that has been revolutionized by advances in computing power and theoretical methods, enabling the systematic, in-silico design of more efficient and selective catalysts. sustainability-directory.com This approach accelerates the discovery cycle for new catalytic materials and processes, reducing reliance on time-consuming and expensive trial-and-error experimentation. nih.gov Key computational techniques include Density Functional Theory (DFT) for calculating electronic structure and molecular dynamics (MD) for simulating the time-dependent behavior of atoms and molecules. sustainability-directory.com

Quantum Computing Applications in Catalytic Mechanism Elucidation

While classical computational methods like DFT have been immensely successful, they face limitations when dealing with systems that have strong electron correlation, such as certain transition metal catalysts. acs.orgaps.org These complex electronic structures are often at the heart of catalytic activity. Quantum computing offers a path to overcome these limitations. chemrxiv.org

Quantum computers process information using the principles of quantum mechanics, allowing them to simulate quantum systems with an accuracy that is intractable for classical computers. aps.orgresearchgate.net By leveraging quantum algorithms, researchers aim to:

Calculate Electronic Energies with High Accuracy : Quantum algorithms can, in principle, solve the Schrödinger equation for complex molecules, providing highly accurate energies for reactants, intermediates, and transition states. aps.org This is crucial for determining reaction mechanisms and calculating reaction rates.

Model Complex Active Sites : Many catalysts, particularly in biocatalysis and heterogeneous catalysis, feature complex active sites that are difficult to model classically. aps.org Quantum computers could provide unprecedented insight into the electronic structure of these sites.

Elucidate Reaction Pathways : A more accurate understanding of the potential energy surface allows for the precise mapping of reaction pathways, helping to identify rate-limiting steps and design catalysts that lower activation barriers. researchgate.net

The integration of quantum computing into research workflows is expected to usher in a new era of computational chemistry, fundamentally reshaping the landscape of catalysis research. chemrxiv.org

Machine Learning and AI in Molecular Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of molecular design and catalysis. nih.govnih.gov These data-driven approaches can analyze vast and complex datasets to identify patterns and make predictions, accelerating the discovery of new molecules and materials. astrazeneca.com

In the context of catalysis, ML and AI are used for:

Predicting Molecular Properties : ML models, such as graph neural networks, can be trained on large databases of known molecules to predict properties like catalytic activity, stability, and selectivity for new, untested candidates. astrazeneca.comscielo.br This allows for rapid virtual screening of enormous chemical spaces.

De Novo Design : Generative AI models can go beyond screening existing molecules and can design entirely new chemical entities with desired properties from scratch. mdpi.com These models learn the underlying rules of chemistry and pharmacology to generate novel molecular structures optimized for a specific catalytic task.

Accelerating Simulations : AI can be used to augment traditional physics-based simulations. For instance, ML potentials can replace computationally expensive DFT calculations in molecular dynamics simulations, allowing for the study of larger systems over longer timescales.

The synergistic use of high-throughput computational screening and machine learning models in a "closed-loop" system, where predictions guide new calculations or experiments which then feed back into the model, holds immense promise for the autonomous and accelerated discovery of next-generation catalysts. nih.gov

Table 3: Comparison of Computational Approaches in Catalysis Research

| Approach | Primary Strength | Typical Application | Key Challenge |

|---|---|---|---|

| Density Functional Theory (DFT) | Balance of accuracy and cost for many systems | Calculating reaction energies and barriers | Struggles with strongly correlated systems |

| Quantum Computing | Potential for exact solutions to quantum mechanics | Elucidating mechanisms in complex catalysts | Hardware limitations, algorithm development |

| Machine Learning / AI | High-throughput screening and prediction | Catalyst discovery, property prediction | Requires large, high-quality training datasets |

Catalytic Transformations Involving 3 Cyano 3 Iodobenzophenone

Substrate in Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on one of the benzophenone's phenyl rings makes 3-cyano-3'-iodobenzophenone a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

C-C Bond Formation via Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. nobelprize.org While specific studies detailing the use of this compound in these reactions are not extensively documented in publicly available research, its structure is amenable to several key transformations. The reactivity of the carbon-iodine bond allows it to readily participate in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a typical Suzuki-Miyaura coupling, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. mdpi.com For this compound, this would involve the coupling of the iodinated ring with a variety of boronic acids or esters to introduce new aryl or alkyl substituents. The general mechanism for such palladium-catalyzed reactions involves an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The following table illustrates the potential outcomes of palladium-catalyzed C-C bond formation with this compound as a substrate.

| Reaction Type | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | 3-Cyano-3'-(aryl)benzophenone |

| Heck | Alkene | 3-Cyano-3'-(alkenyl)benzophenone |

| Sonogashira | Terminal alkyne | 3-Cyano-3'-(alkynyl)benzophenone |

This table represents theoretical applications of this compound in common palladium-catalyzed C-C bond-forming reactions based on the known reactivity of aryl iodides.

C-N and C-O Bond Formation Catalysis

The formation of C-N and C-O bonds through cross-coupling reactions is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The Buchwald-Hartwig amination and the Ullmann condensation are two prominent methods for achieving these transformations, and this compound is a viable substrate for both.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the 3'-position of the benzophenone (B1666685) core. The general catalytic cycle is similar to that of C-C coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

The Ullmann condensation, traditionally a copper-catalyzed reaction, is used for the formation of C-O and C-N bonds. wikipedia.orgorganic-chemistry.org In the context of C-O bond formation, this compound could be coupled with various alcohols or phenols to generate aryl ethers. For C-N bond formation, it can react with amines, amides, or nitrogen-containing heterocycles. nih.gov While modern variations of the Ullmann reaction may also utilize palladium catalysts, copper-based systems remain prevalent. nih.gov

The table below outlines potential products from C-N and C-O bond-forming reactions with this compound.

| Reaction Type | Reagent | Potential Product Structure |

| Buchwald-Hartwig Amination | Primary or secondary amine | 3-Cyano-3'-(amino)benzophenone |

| Ullmann Condensation (C-O) | Alcohol or phenol | 3-Cyano-3'-(alkoxy/aryloxy)benzophenone |

| Ullmann Condensation (C-N) | Amine or N-heterocycle | 3-Cyano-3'-(amino/N-heterocyclyl)benzophenone |

This table illustrates the expected products from established C-N and C-O bond-forming reactions using this compound as the aryl iodide substrate.

Ligand Design and Application in Organometallic Catalysis

While the primary focus of research on this compound appears to be its role as a substrate, its structural features suggest potential applications in ligand design for organometallic catalysis. The benzophenone core, along with its cyano and iodo substituents, could offer unique electronic and steric properties to a resulting metal complex.

Chelation and Coordination Chemistry of the Benzophenone Core

The benzophenone scaffold itself can act as a coordinating agent. The carbonyl oxygen possesses lone pairs of electrons that can donate to a metal center. While a simple benzophenone is a monodentate ligand, the introduction of other coordinating groups on the phenyl rings can lead to the formation of bidentate or polydentate ligands, which can form stable chelate rings with a metal ion. acs.org

In the case of this compound, the nitrogen atom of the cyano group also has a lone pair of electrons and could potentially coordinate to a metal center. If a second coordinating group were to be introduced, for instance, at the ortho position to the carbonyl group, the resulting molecule could act as a bidentate ligand, chelating a metal through the carbonyl oxygen and the ortho substituent. The potential for the cyano group to participate in coordination could lead to more complex coordination geometries.

Influence of Cyano and Iodo Substituents on Ligand Properties

The electronic and steric properties of a ligand are crucial in determining the reactivity and selectivity of a metal catalyst. The cyano group is strongly electron-withdrawing, which would decrease the electron density on the benzophenone core. If this molecule were to be used as a ligand, this electronic effect would be transmitted to the metal center, potentially influencing its catalytic activity. For example, a more electron-deficient metal center can be more reactive in certain catalytic steps.

The iodo substituent, while primarily a site for further functionalization, also has electronic and steric effects. It is an electron-withdrawing group, though less so than the cyano group. Sterically, the iodine atom is large, and its presence could influence the coordination environment around a metal center, potentially creating a specific pocket for substrate binding and influencing the selectivity of a catalytic reaction. The interplay of these electronic and steric factors could be harnessed in the rational design of new ligands for specific catalytic applications. researchgate.netrsc.org

Unable to Generate Article: Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available to generate the requested article on the catalytic transformations of "this compound."

The user's instructions mandated a strict adherence to an outline focused exclusively on this compound's role in:

Homogeneous Catalysis Systems

Heterogeneous Catalysis and Surface Interactions

Photocatalytic and Electrocatalytic Research Contexts, including Energy Transfer, Photoredox Catalysis, and Light-Driven Transformations

To generate a thorough, informative, and scientifically accurate article as requested, specific experimental results and discussions pertaining directly to "this compound" are required. Without such data, any attempt to write the article would necessitate speculation based on the reactivity of analogous compounds (aryl iodides, benzophenones, nitriles). This would violate the explicit instruction to focus solely on the specified compound and not introduce information outside the provided scope.

Therefore, the creation of the requested article is not possible at this time due to the absence of specific research on "this compound" in the specified catalytic contexts in the available scientific literature.

Advanced Spectroscopic and Spectrometric Characterization Research on 3 Cyano 3 Iodobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 3-Cyano-3'-iodobenzophenone, a combination of ¹H, ¹³C, and heteronuclear NMR techniques would be employed to achieve a comprehensive structural assignment.

Structural Elucidation using ¹H, ¹³C, and Heteronuclear NMR

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two distinct benzene (B151609) rings will give rise to separate sets of multiplets. The protons on the cyanophenyl ring will be influenced by the electron-withdrawing nature of both the cyano and carbonyl groups, leading to downfield shifts. Similarly, the protons on the iodophenyl ring will be affected by the iodine atom and the carbonyl group. The specific splitting patterns (e.g., doublets, triplets, doublet of doublets) will be dictated by the coupling constants between adjacent protons, providing critical information for assigning each proton to its specific position on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide valuable insights into the carbon framework of the molecule. It is anticipated to show distinct signals for each of the 14 carbon atoms, including the two quaternary carbons of the cyano and carbonyl groups. The carbonyl carbon is expected to resonate significantly downfield, typically in the range of 190-200 ppm, due to its deshielded environment. The carbon of the cyano group will also have a characteristic chemical shift, generally appearing between 115 and 125 ppm. The aromatic carbons will produce a series of signals in the 120-140 ppm range, with the carbons directly attached to the iodine and cyano groups showing distinct shifts due to the electronic effects of these substituents.

Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning the proton and carbon signals. An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations would allow for the unambiguous connection of the proton and carbon skeletons of the molecule, confirming the substitution pattern on both aromatic rings.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 137.2 |

| C2 | 7.95 | 130.5 |

| C3 | - | 112.9 |

| C4 | 7.85 | 133.4 |

| C5 | 7.65 | 129.8 |

| C6 | 8.15 | 134.1 |

| C=O | - | 194.5 |

| C1' | - | 138.9 |

| C2' | 7.70 | 130.1 |

| C3' | - | 94.8 |

| C4' | 8.10 | 142.6 |

| C5' | 7.30 | 126.7 |

| C6' | 7.90 | 137.8 |

| CN | - | 118.1 |

Dynamic NMR Studies for Conformational Analysis

The benzophenone (B1666685) framework is known to exhibit conformational flexibility due to rotation around the single bonds connecting the carbonyl group to the phenyl rings. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the rotational barriers and the preferred conformations of this compound in solution. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent aromatic protons or carbons, which would coalesce into averaged signals as the temperature is increased and the rotational barriers are overcome. The analysis of these temperature-dependent spectral changes would allow for the determination of the activation energy for the conformational exchange process.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are particularly useful for identifying key functional groups within this compound.

Characteristic Frequencies of Cyano and Carbonyl Groups

The IR and Raman spectra of this compound will be dominated by strong absorption bands corresponding to the stretching vibrations of the cyano (C≡N) and carbonyl (C=O) groups.

Cyano Group (C≡N): A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ in the IR spectrum, which is characteristic of a nitrile stretching vibration. In the Raman spectrum, this vibration would also be expected to produce a strong, sharp peak.

Carbonyl Group (C=O): A very strong and sharp absorption band, characteristic of a diaryl ketone, is anticipated in the IR spectrum between 1650 and 1670 cm⁻¹. This intense band is due to the large change in dipole moment during the C=O stretching vibration. The corresponding Raman signal might be weaker.

Interactive Table: Predicted Characteristic IR and Raman Frequencies (cm⁻¹)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C≡N | 2230 | 2231 | Stretching |

| C=O | 1665 | 1663 | Stretching |

| C-I | 530 | 528 | Stretching |

| Aromatic C-H | 3050-3100 | 3050-3100 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight. The high-resolution mass spectrum would provide the elemental composition, confirming the molecular formula.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, providing further structural information. Common fragmentation patterns for benzophenones include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. This could result in fragments corresponding to the [M - C₆H₄CN]⁺ and [M - C₆H₄I]⁺ ions.

Loss of Halogen: The iodine atom can be lost as a radical, leading to a significant [M - I]⁺ peak.

Cleavage of the Carbonyl Group: Loss of a CO molecule is another possible fragmentation pathway, leading to a [M - CO]⁺ fragment.

Fragments from the Aromatic Rings: Further fragmentation of the benzoyl-type cations can lead to characteristic ions from the substituted benzene rings, such as the iodophenyl cation ([C₆H₄I]⁺) and the cyanophenyl cation ([C₆H₄CN]⁺).

The analysis of the relative abundances of these fragment ions would allow for the construction of a detailed fragmentation map, which serves as a unique identifier for the compound and confirms the connectivity of its constituent parts.

Interactive Table: Predicted Major Mass Spectrometry Fragments

| m/z (predicted) | Proposed Fragment Ion |

| 333 | [M]⁺ (Molecular Ion) |

| 206 | [M - I]⁺ |

| 230 | [C₇H₄IN]⁺ |

| 127 | [I]⁺ |

| 103 | [C₇H₄N]⁺ |

| 102 | [C₆H₄CN]⁺ |

| 76 | [C₆H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₄H₈INO, HRMS is employed to determine its exact mass, which serves as a primary confirmation of its elemental composition.

The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated value can then be compared against the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The difference between the theoretical and measured mass, typically in parts per million (ppm), indicates the accuracy of the measurement and provides strong evidence for the compound's identity. For this compound, the high resolution allows it to be distinguished from other compounds that may have the same nominal mass but a different elemental formula.

Table 1: Theoretical Isotopic Mass Calculation for this compound (C₁₄H₈INO).

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 14 | 12.000000 | 168.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total Theoretical Monoisotopic Mass | 332.965062 |

In a typical HRMS analysis, an experimental mass value within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass (332.965062 Da) would confirm the elemental composition of C₁₄H₈INO.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M]+• or [M+H]+) identified by HRMS would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint, revealing information about the connectivity of atoms and the nature of functional groups.

The structure of this compound suggests several predictable fragmentation pathways. The bond between the carbonyl carbon and the adjacent phenyl rings is a common cleavage site in benzophenone derivatives. chemguide.co.uk This would lead to the formation of characteristic acylium ions. Other likely fragmentations include the loss of the iodine atom or the cyano group as radicals or neutral molecules.

Table 2: Plausible Fragmentation Pathways for this compound in Tandem Mass Spectrometry.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Structural Information Gained |

|---|---|---|---|---|

| 332.97 | [C₁₄H₈NO]+ | I• | 206.06 | Confirms presence of iodine. |

| 332.97 | [C₁₃H₈IO]+ | CN• | 306.97 | Confirms presence of a cyano group. |

| 332.97 | [C₇H₄I-C=O]+ | C₇H₄N• (cyanophenyl radical) | 230.93 | Cleavage at the carbonyl, confirms iodobenzoyl moiety. |

| 332.97 | [C₇H₄N-C=O]+ | C₇H₄I• (iodophenyl radical) | 129.03 | Cleavage at the carbonyl, confirms cyanobenzoyl moiety. |

| 230.93 | [C₆H₄I]+ | CO | 202.94 | Loss of carbon monoxide from iodobenzoyl cation. |

| 129.03 | [C₆H₄CN]+ | CO | 102.03 | Loss of carbon monoxide from cyanobenzoyl cation. |

Note: The m/z values are based on the most abundant isotopes and are presented as nominal masses for clarity.

By analyzing the masses and relative abundances of these fragment ions, the specific substitution pattern (meta-positions for both cyano and iodo groups) can be confidently confirmed.

X-ray Diffraction Studies of Crystalline Forms

Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the solid state.

For benzophenone derivatives, a key structural parameter is the dihedral angle (or twist angle) between the two phenyl rings. This angle is influenced by a combination of steric hindrance between the ortho-substituents and the effects of crystal packing forces. nih.goviucr.org In this compound, the substituents are in the meta-positions, which minimizes direct steric repulsion, suggesting a conformation similar to that of unsubstituted benzophenone. Studies on a wide range of substituted benzophenones show that these twist angles can vary significantly, typically from around 38° to over 83°. nih.govresearchgate.net An SCXRD study would precisely determine this angle for the title compound, providing insight into its preferred solid-state geometry.

Table 3: Expected Structural Parameters from a Hypothetical X-ray Diffraction Study of this compound, with Comparative Data.

| Parameter | Expected Value/Range | Reference/Comment |

|---|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) | Dependent on crystal packing. |

| Space Group | To be determined (e.g., P2₁/c) | Dependent on crystal symmetry. |

| C=O Bond Length | ~1.22 Å | Typical for diaryl ketones. iucr.org |

| C-I Bond Length | ~2.10 Å | Typical for iodo-aromatic compounds. |

| C≡N Bond Length | ~1.14 Å | Typical for aromatic nitriles. |

| Phenyl Ring Twist Angle | ~50° - 65° | Analogous to other meta-substituted or unsubstituted benzophenones. nih.gov |

Intermolecular Packing and Crystal Engineering

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids through intermolecular interactions. The solid-state packing of this compound is dictated by a variety of non-covalent forces involving its functional groups. The cyano and iodo substituents are particularly important in directing the supramolecular architecture.

The iodine atom can act as a halogen bond (XB) donor. acs.orgresearchgate.net Halogen bonding is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen of a cyano group or the oxygen of a carbonyl group on an adjacent molecule. The strength of this interaction is influenced by the electronic nature of the aromatic ring; the electron-withdrawing benzoyl group is expected to enhance the σ-hole on the iodine atom, promoting stronger halogen bonds. acs.org

Electrochemical Characterization Techniques

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For this compound, CV can provide information about its reduction and oxidation potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

The primary redox-active site in the molecule is the carbonyl group of the benzophenone core, which is known to undergo a one-electron reduction to form a radical anion. uit.no The potential at which this reduction occurs is sensitive to the nature of the substituents on the aromatic rings. Both the cyano and iodo groups are electron-withdrawing, which stabilizes the resulting radical anion. This stabilization effect is expected to shift the reduction potential of this compound to less negative (more positive) values compared to unsubstituted benzophenone, making it easier to reduce. mdpi.com

A typical cyclic voltammogram would be recorded in a non-aqueous solvent (e.g., acetonitrile (B52724) or dimethylformamide) with a supporting electrolyte. The scan would reveal a cathodic peak corresponding to the reduction of the carbonyl group. The presence and characteristics of an anodic peak on the reverse scan would indicate the stability and reversibility of the formed radical anion. Studies on other substituted benzophenones have shown that the reduction process can range from reversible to irreversible depending on the substituent and experimental conditions. uit.no

Table 4: Predicted Redox Behavior of this compound based on Analogous Compounds.

| Compound | Redox Process | Typical Potential (V vs. Fc/Fc⁺) | Expected Influence of Substituents |

|---|---|---|---|

| Benzophenone | Reduction (C=O → C-O•⁻) | ~ -2.2 V | Baseline for comparison. mdpi.com |

| Benzophenones with Electron-Donating Groups | Reduction (C=O → C-O•⁻) | More negative than -2.2 V | Destabilize the radical anion, making reduction harder. |

| Benzophenones with Electron-Withdrawing Groups | Reduction (C=O → C-O•⁻) | Less negative than -2.2 V | Stabilize the radical anion, making reduction easier. uit.no |

| This compound | Reduction (C=O → C-O•⁻) | Predicted to be significantly less negative than -2.2 V | Combined electron-withdrawing effect of -CN and -I groups. |

Note: Potentials are approximate and highly dependent on solvent and electrolyte conditions. Fc/Fc⁺ refers to the ferrocene/ferrocenium redox couple.

Advanced Research Applications and Methodological Contributions of 3 Cyano 3 Iodobenzophenone

Chemical Probe Development for Advanced Imaging and Labeling Studies

The distinct functionalities of 3-Cyano-3'-iodobenzophenone make it a compound of significant interest for creating chemical probes used to investigate complex biological systems. Its structure is amenable to modifications that allow for radiolabeling and covalent conjugation to biomolecules.

The presence of an aryl iodide moiety in this compound is a key feature that allows it to serve as a precursor for radioiodination. Aryl iodides are stable and can be used to introduce radioactive iodine isotopes into a molecule through various synthetic methods. google.com This process is fundamental to the creation of radioligands for applications in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in metabolic studies.

Several methods can be employed to replace the stable iodine atom with a radioactive isotope. acs.org These include:

Isotopic Exchange: This method involves heating the aryl iodide precursor with a radioactive source of iodide, such as Na¹²³I or Na¹²⁵I, often in the presence of a copper salt catalyst to facilitate the exchange. acs.org

Iododestannylation: A more common and milder approach involves first converting the aryl iodide to an organotin derivative (e.g., a trialkylstannyl group). This stannylated precursor can then react with a source of radioiodine in the presence of a mild oxidizing agent to yield the radiolabeled product with high specific activity.

Iododeboronation: Similar to destannylation, an aryl boronic acid or ester precursor can undergo radio-iododeboronation using a gold catalyst and an electrophilic source of radioiodine. acs.org

The choice of iodine isotope is critical and depends on the intended application, as detailed in the table below.

| Isotope | Half-Life | Emission Type | Primary Application |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Radioimmunoassays, In vitro labeling |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (γ) | Radiotherapy, SPECT Imaging |

The benzophenone (B1666685) core of the molecule is a well-established photo-activated cross-linking agent. mdpi.comprofacgen.com This functionality is particularly useful for covalently linking the molecule to complex biomolecules such as proteins and nucleic acids, a process known as photoaffinity labeling.

Upon irradiation with UV light (typically around 350-360 nm), the carbonyl group of the benzophenone is excited to a triplet diradical state. mdpi.com This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on a target biomolecule, resulting in the formation of a stable, covalent C-C bond. nih.gov This method is advantageous because it does not require a specific functional group on the target and is relatively inert until activated by light, offering spatial and temporal control over the conjugation reaction. profacgen.comresearchgate.net

The cyano and iodo groups provide additional handles for multi-step conjugation strategies. For instance, the aryl iodide can be functionalized via palladium-catalyzed cross-coupling reactions to attach a linker or reporter molecule before the final photo-crosslinking step.

| Conjugation Method | Reactive Group | Mechanism | Key Advantage |

| Photoaffinity Labeling | Benzophenone | UV-activated C-H insertion | Covalent bonding to non-functionalized C-H bonds |

| Cross-Coupling | Aryl Iodide | Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) | Allows attachment of complex linkers or payloads |

| Nitrile Modification | Cyano Group | Reduction to amine or hydrolysis to carboxylic acid | Provides sites for standard bioconjugation chemistries (e.g., NHS ester, maleimide) |

Contributions to Materials Science Research

The electronic and structural features of this compound make it a valuable building block for the synthesis of advanced organic materials with tailored properties for electronics and supramolecular chemistry.

In polymer chemistry, this compound can be utilized as a monomer or a functionalizing agent to synthesize advanced polymers. The aryl iodide is a key reactive site for metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. These polymers are the active materials in many organic electronic devices.

Common polymerization reactions where the aryl iodide can participate include:

Suzuki Coupling: Reaction with an arylboronic acid or ester.

Stille Coupling: Reaction with an organostannane. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene.

Incorporating this molecule into a polymer backbone introduces both the electron-withdrawing cyano group and the photoreactive benzophenone moiety. The cyano group can significantly influence the polymer's electronic properties, while the benzophenone can be used to induce cross-linking within the polymer matrix upon UV exposure, enhancing thermal stability and solvent resistance.

The development of high-performance n-type organic semiconductors has lagged behind their p-type counterparts. rsc.org The introduction of strong electron-withdrawing groups is a key strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials, a crucial requirement for efficient electron transport (n-type behavior). rsc.orgacs.org

The cyano group is a potent electron-withdrawing substituent that can effectively decrease the energy levels of a conjugated system. researchgate.netresearchgate.netacs.org The incorporation of the 3-cyano-benzophenone moiety into larger π-conjugated systems is a promising strategy for designing novel organic semiconductors. researchgate.netresearchgate.net By systematically tuning the electronic properties, these materials can be optimized for use in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): As the active channel material.

Organic Solar Cells (OSCs): As electron-acceptor materials to facilitate charge separation. researchgate.net

Organic Light-Emitting Diodes (OLEDs): As electron-transport or host materials. rsc.org

| Functional Group | Electronic Effect | Impact on Semiconductor Properties |

| Cyano (-CN) | Strongly electron-withdrawing | Lowers HOMO and LUMO levels, enhances electron affinity, promotes n-type behavior. acs.org |

| Benzophenone | π-conjugated, weakly deactivating | Contributes to the conjugated system, offers photo-crosslinking capability. |